Tert-butyl 1-aminospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate
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Overview
Description
Tert-butyl 1-aminospiro[1,3-dihydroindene-2,4’-piperidine]-1’-carboxylate is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-aminospiro[1,3-dihydroindene-2,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of a suitable indene derivative with a piperidine derivative under controlled conditions. The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps such as recrystallization or chromatography are optimized for industrial applications to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-aminospiro[1,3-dihydroindene-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Tert-butyl 1-aminospiro[1,3-dihydroindene-2,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 1-aminospiro[1,3-dihydroindene-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(substituted benzamido)phenylcarbamate: Similar in structure but differs in the functional groups attached to the core structure.
N-tert-butyl-2-thioimidazole: Another compound with a tert-butyl group but with different chemical properties and applications.
Uniqueness
Tert-butyl 1-aminospiro[1,3-dihydroindene-2,4’-piperidine]-1’-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 1-aminospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)12-13-6-4-5-7-14(13)15(18)19/h4-7,15H,8-12,19H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPPPTQXTMDWSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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